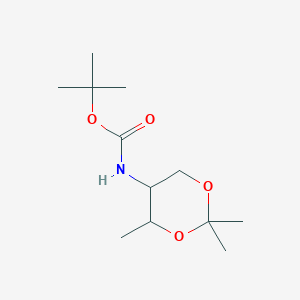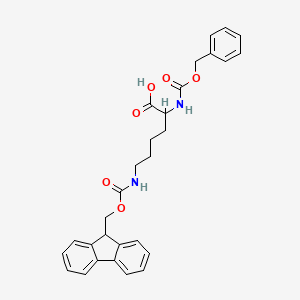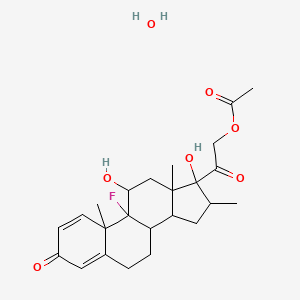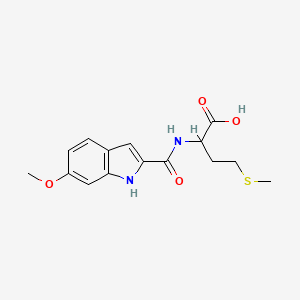![molecular formula C17H22F3NO3 B12318414 Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)
Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(hydroxyméthyl)-4-[2-(trifluorométhyl)phényl]pyrrolidine-1-carboxylate de tert-butyle est un composé organique complexe qui présente un cycle pyrrolidine substitué par un groupe hydroxyméthyle et un groupe trifluorométhylphényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(hydroxyméthyl)-4-[2-(trifluorométhyl)phényl]pyrrolidine-1-carboxylate de tert-butyle implique généralement plusieurs étapes, à partir de matières premières facilement disponiblesLes conditions de réaction exigent souvent l'utilisation de catalyseurs, tels que le cuivre, et de réactifs spécifiques pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, la rentabilité et la sécurité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler avec précision les paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(hydroxyméthyl)-4-[2-(trifluorométhyl)phényl]pyrrolidine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un groupe carboxyle.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier les groupes fonctionnels.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures et un pH contrôlés pour assurer la voie de réaction souhaitée .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyméthyle produirait un dérivé d'acide carboxylique, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels à la place du groupe trifluorométhyle.
Applications De Recherche Scientifique
Le 3-(hydroxyméthyl)-4-[2-(trifluorométhyl)phényl]pyrrolidine-1-carboxylate de tert-butyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat pour étudier les interactions enzymatiques et les voies biologiques.
Industrie : Il peut être utilisé dans le développement de matériaux avancés possédant des propriétés spécifiques, telles qu'une stabilité thermique élevée ou des caractéristiques électroniques uniques
Mécanisme d'action
Le mécanisme par lequel le 3-(hydroxyméthyl)-4-[2-(trifluorométhyl)phényl]pyrrolidine-1-carboxylate de tert-butyle exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe trifluorométhyle peut améliorer l'affinité de liaison du composé à ces cibles, tandis que le cycle pyrrolidine offre une stabilité structurale. Les voies impliquées peuvent inclure l'inhibition ou l'activation d'enzymes spécifiques, conduisant à des effets en aval dans les systèmes biologiques .
Mécanisme D'action
The mechanism by which tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(hydroxyméthyl)-4-phénylpyrrolidine-1-carboxylate de tert-butyle : Il est dépourvu du groupe trifluorométhyle, ce qui se traduit par des propriétés chimiques différentes.
3-(hydroxyméthyl)-4-[2-(méthyl)phényl]pyrrolidine-1-carboxylate de tert-butyle : Il contient un groupe méthyle au lieu d'un groupe trifluorométhyle, ce qui affecte sa réactivité et ses applications.
Unicité
La présence du groupe trifluorométhyle dans le 3-(hydroxyméthyl)-4-[2-(trifluorométhyl)phényl]pyrrolidine-1-carboxylate de tert-butyle confère des propriétés uniques telles qu'une lipophilie accrue et une stabilité métabolique, le distinguant des composés similaires. Ces propriétés peuvent améliorer son efficacité dans les applications pharmaceutiques et autres domaines de la recherche scientifique .
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-11(10-22)13(9-21)12-6-4-5-7-14(12)17(18,19)20/h4-7,11,13,22H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMJWZDOOUCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)

![[14-(2-Hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate](/img/structure/B12318357.png)
![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)

![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)
![(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate](/img/structure/B12318377.png)



![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)
![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)

![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
